1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide
説明
特性
分子式 |
C25H23N3O5 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
1-oxo-N-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-31-21-12-17(13-22(32-2)23(21)33-3)28-15-20(18-9-4-5-10-19(18)25(28)30)24(29)27-14-16-8-6-7-11-26-16/h4-13,15H,14H2,1-3H3,(H,27,29) |
InChIキー |
GWSBVYKFZRHBSK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=CC=N4 |
製品の起源 |
United States |
準備方法
Bischler-Napieralski Cyclization
The 1,2-dihydroisoquinoline scaffold is traditionally constructed via the Bischler-Napieralski reaction. A β-phenylethylamide derivative undergoes cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–120°C. For this compound, the starting material is synthesized by condensing 3,4,5-trimethoxyphenethylamine with ethyl oxalyl chloride to form the corresponding β-ketoamide. Cyclization yields Intermediate A as a racemic mixture.
Reaction Conditions :
Oxidation to the 1-Oxo Group
The ketone at position 1 is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol without over-oxidizing the dihydroisoquinoline ring.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.5 equiv.) |
| Temperature | −10°C |
| Yield | 62% |
Suzuki-Miyaura Cross-Coupling
Alternatively, a halogenated isoquinoline intermediate undergoes Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ facilitate this step under mild conditions.
Representative Conditions :
Amide Bond Formation with 2-(Aminomethyl)pyridine
Carboxylic Acid Activation
Intermediate A’s carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. The reaction proceeds quantitatively in dichloromethane at reflux.
Coupling with 2-(Aminomethyl)pyridine
The acid chloride reacts with 2-(aminomethyl)pyridine in the presence of a base such as triethylamine (Et₃N). Schlenk techniques ensure anhydrous conditions to prevent hydrolysis.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Base | Et₃N (3 equiv.) |
| Solvent | THF, 0°C to room temperature |
| Yield | 89% |
Purification and Co-Crystallization Strategies
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials and byproducts. The target compound elutes at Rf = 0.4.
Co-Crystallization for Enhanced Stability
Co-crystallization with succinimide (1:1 molar ratio) improves thermal stability and dissolution rates. The process involves grinding the compound with succinimide in a ball mill for 30 minutes.
Co-Crystal Properties :
| Property | Value |
|---|---|
| Melting Point | 198–200°C |
| Solubility (H₂O) | 12 mg/mL |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, isoquinoline-H), 6.72 (s, 2H, trimethoxyphenyl-H), 4.65 (s, 2H, CH₂-pyridine).
-
¹³C NMR : δ 192.1 (C=O), 167.8 (CONH), 153.2 (OCH₃).
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M+H]⁺ = 492.1873 (Calculated: 492.1876).
化学反応の分析
4. 科学研究への応用
化学: より複雑な分子のビルディングブロックとして。
生物学: 生物学的巨大分子との相互作用について研究されています。
医学: その生物活性による疾患に対する潜在的な治療薬。
産業: 医薬品や農薬の合成に使用されています。
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases due to its bioactivity.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
6. 類似の化合物との比較
類似の化合物
1-オキソ-2-(3,4,5-トリメトキシフェニル)-1,2-ジヒドロ-4-イソキノリンカルボキサミド: ピリジルメチル基を欠いている。
N~4~-(2-ピリジルメチル)-2-(3,4,5-トリメトキシフェニル)-1,2-ジヒドロ-4-イソキノリンカルボキサミド: オキソ基を欠いている。
独自性
1-オキソ-N~4~-(2-ピリジルメチル)-2-(3,4,5-トリメトキシフェニル)-1,2-ジヒドロ-4-イソキノリンカルボキサミドは、その官能基の組み合わせによって独特であり、特定の化学反応性と生物活性を付与します。
類似化合物との比較
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Core Flexibility: The target compound’s 1,2-dihydroisoquinoline core differs from quinoxaline-di-N-oxide (rigid bicyclic) and tetrahydroisoquinolinium (charged) systems .
- Substituent Impact : The pyridylmethyl group at N~4~ may enhance solubility compared to the imidazole-ethyl analog , while the 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in antitumor and anti-inflammatory agents.
Physicochemical Properties
生物活性
1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C25H23N3O4
- Molecular Weight : 445.5 g/mol
- Structure : The compound features a complex isoquinoline structure with substituents that may influence its biological interactions.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies suggest that it may act as an inhibitor of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .
- Antioxidant Properties : The presence of methoxy groups in the phenyl ring could enhance the compound's ability to scavenge free radicals, providing potential neuroprotective effects .
- Interaction with Receptors : Preliminary studies indicate potential interactions with various receptors, suggesting roles in modulating neurotransmission and possibly influencing mood and cognition.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study evaluating the compound's antitumor properties, it was found to significantly inhibit the growth of several cancer cell lines, including FaDu human squamous cell carcinoma. The IC50 values indicated that the compound was comparable to established chemotherapeutic agents, demonstrating its potential as a therapeutic candidate .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of the compound. In vitro assays showed that it could reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. This suggests a possible application in treating neurodegenerative diseases .
Q & A
Q. What are the recommended multi-step synthetic routes for synthesizing 1-oxo-N⁴-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide?
The synthesis typically involves condensation, cyclization, and functionalization steps. For example:
- Step 1 : Condensation of a trimethoxyphenyl precursor with a pyridylmethyl amine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Cyclization using catalysts like Lewis acids (e.g., AlCl₃) to form the dihydroisoquinoline core .
- Step 3 : Carboxamide formation via coupling reagents (e.g., EDC/HOBt) . Purity is ensured through column chromatography and recrystallization.
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What preliminary assays are suitable for screening biological activity?
- Enzyme inhibition assays : Test against kinases or phosphatases linked to disease pathways (e.g., cancer, inflammation) using fluorescence-based or radiometric methods .
- Cellular viability assays (e.g., MTT) to assess cytotoxicity in target cell lines .
- Binding affinity studies (SPR or ITC) to quantify interactions with putative targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Orthogonal validation : Replicate results using alternative methods (e.g., switch from fluorescence to luminescence-based assays) .
- Structural verification : Confirm compound stability under assay conditions (e.g., HPLC post-assay) to rule out degradation .
- Target engagement studies : Use CRISPR-Cas9 knockout models to validate specificity if off-target effects are suspected .
Q. What strategies are effective for elucidating the mechanism of action (MoA)?
- Molecular docking simulations : Map the compound’s 3D structure to potential binding pockets in target proteins (e.g., using AutoDock Vina) .
- Mutagenesis studies : Introduce point mutations in suspected binding residues (e.g., catalytic lysines in kinases) to disrupt interaction .
- Transcriptomic/proteomic profiling : Identify downstream pathways affected by treatment via RNA-seq or mass spectrometry .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Synthesize analogs : Modify the trimethoxyphenyl group (e.g., replace methoxy with ethoxy) or pyridylmethyl moiety to assess pharmacophore contributions .
- Use parallel synthesis : Generate libraries with systematic substitutions (e.g., halogens at specific positions) .
- Correlate data with computational models : Apply QSAR algorithms to predict bioactivity trends .
Q. What methodologies address poor solubility or metabolic stability in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots; modify susceptible sites (e.g., methoxy → trifluoromethoxy) .
- Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to minimize variability?
- Use a log-scale concentration range (e.g., 1 nM–100 µM) with triplicate technical replicates.
- Include positive/negative controls (e.g., known inhibitors/DMSO) in each plate .
- Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .
Q. What computational tools are recommended for reaction optimization?
- Density functional theory (DFT) : Predict transition states and optimize reaction pathways (e.g., cyclization barriers) .
- Machine learning platforms : Train models on existing reaction data to predict yields under varying conditions (solvent, catalyst) .
Cross-Disciplinary Applications
Q. How can this compound be repurposed for non-oncological applications?
- Neuroinflammation models : Test in microglial activation assays (e.g., LPS-induced TNF-α suppression) .
- Antimicrobial screens : Evaluate against Gram-positive bacteria or fungal biofilms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
